molecular formula C4H8N2 B074932 5-Methyl-2-pyrazoline CAS No. 1568-20-3

5-Methyl-2-pyrazoline

Cat. No. B074932
CAS RN: 1568-20-3
M. Wt: 84.12 g/mol
InChI Key: KDTSAMBCRXSULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazoline derivatives, including compounds similar to 5-Methyl-2-pyrazoline, involves various methods. For instance, the synthesis of 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, a compound related to 5-Methyl-2-pyrazoline, has been reported (Mojzych, Karczmarzyk, & Rykowski, 2005). Additionally, the synthesis of 5-(Methylthio)tetrazoles, which are utilized in the stereoselective synthesis of polycyclic pyrazolines, demonstrates the versatility of methods in synthesizing pyrazoline derivatives (Pla, Tan, & Gin, 2014).

Molecular Structure Analysis

The molecular structure of pyrazoline derivatives has been extensively studied. For example, the crystal and molecular structure of a pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, similar to 5-Methyl-2-pyrazoline, was analyzed revealing its monoclinic system and planar conformation (Mojzych, Karczmarzyk, & Rykowski, 2005).

Chemical Reactions and Properties

Pyrazolines, including 5-Methyl-2-pyrazoline, undergo various chemical reactions, contributing to their diverse chemical properties. The study of 5-(Methylthio)tetrazoles in the synthesis of polycyclic pyrazolines through photoinduced intramolecular nitrile imine 1,3-dipolar cycloaddition is an example of such reactions (Pla, Tan, & Gin, 2014).

Scientific Research Applications

  • Medicinal Chemistry and Pharmacology :

    • Synthesized benzimidazole-pyrazoline hybrids showed potential as anti-diabetic agents through α-glucosidase inhibition activity (Ibraheem et al., 2020).
    • Novel pyrazoline methyl esters exhibited significant antinociceptive effects in chemical and thermal models of pain in mice (Milano et al., 2008).
    • Pyrazolines have shown diverse biological activities including anticancer, antiepileptic, anti-aids, antimalarial, and antitubercular properties (Singh et al., 2019).
  • Organic Chemistry and Synthesis :

    • Green synthesis methods for pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines have been developed using 3-methyl-2-pyrazolin-5-ones (Al-Matar et al., 2010).
    • Synthesis of chlorinated 3,5 diaryl 2 pyrazrolines has been explored, demonstrating their potential biological activities (Rathod & Chavan, 2021).
    • Pyrazoline synthesis through a chalcone intermediate, showing diverse pharmacological activities, including antibacterial properties (Hedaitullah et al., 2018).
  • Chemical Properties :

    • Charge-transfer chemistry of fluorine-containing pyrazolin-5-ones has been explored, indicating their potential use in the formation of colored products through complexation (Adam et al., 2021).

Safety And Hazards

It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest 5-Methyl-2-pyrazoline. If swallowed, immediate medical assistance should be sought. The compound should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

Future Directions

Pyrazolines are enjoying brisk growth, since they combine exciting electronic properties with the potential for dynamic applications. As reported in many studies, the potential applications of pyrazolines are vast and ever-growing, but they have yet to make in-roads into real-life applications . This suggests that there is significant potential for future research and development in this area.

properties

IUPAC Name

5-methyl-4,5-dihydro-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4-2-3-5-6-4/h3-4,6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSAMBCRXSULF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338544
Record name 1H-Pyrazole, 4,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-4,5-dihydro-1H-pyrazole

CAS RN

1568-20-3
Record name 1H-Pyrazole, 4,5-dihydro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-4,5-dihydro-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyrazoline
Reactant of Route 2
5-Methyl-2-pyrazoline
Reactant of Route 3
5-Methyl-2-pyrazoline
Reactant of Route 4
5-Methyl-2-pyrazoline
Reactant of Route 5
5-Methyl-2-pyrazoline

Citations

For This Compound
97
Citations
WM Jones, WUNTEN TAI - The Journal of Organic Chemistry, 1962 - ACS Publications
… 3,5-dicarbomethoxy-4-phenyl-5methyl-2-pyrazoline (IV). A sample of 1.19g. of the crude 2pyrazoline (IV) was decomposed in an oil bath between 220 and 250 until 89.80 ml. …
Number of citations: 20 pubs.acs.org
Z Jakubowski, S Angielski - Polish Journal of Pharmacology and …, 1980 - europepmc.org
Over 60% of a dose of N-(p-toluenesulfonyl)-5-methyl-2-pyrazoline-1-carbonamide (SPC-703) given to humans or rats was excreted with urine, one third of the dose was eliminated in …
Number of citations: 1 europepmc.org
WH Pirkle, DJ Hoover - The Journal of Organic Chemistry, 1980 - ACS Publications
… r-4-Hydroxy-3-isopropenyl-c-5-isopropyl-5-methyl-2-pyrazoline (11). Astirring solution of crude 5g (1.0 mmol, 340 mg) in THF (5 mL) was treated slowly at 5 C with methyllithium inether (…
Number of citations: 20 pubs.acs.org
J Robak, Z Duniec - Biochemical Pharmacology, 1982 - Elsevier
The influence of 3-amino-1-[m-(trifiuoromethyl)-phenyl]-2-pyrazoline (BW 755C), 1-(3,3-diphenylpropyl)-3-amino-5-methyl-2-pyrazoline (KD 785) and 1-(3,3-diphenylpropyl)-3-amino-2-…
Number of citations: 14 www.sciencedirect.com
M Barthekat, T Bouissou, R Mathis, F Mathis - Journal of Molecular …, 1974 - Elsevier
… This calculation suggests that in 5-methyl-2-pyrazoline, the hydrogen atom bound to N(I) is trans with respect to the methyl group. …
Number of citations: 3 www.sciencedirect.com
BV Ioffe, VS Stopskii, NB Burmanova - Chemistry of Heterocyclic …, 1972 - Springer
… Thus, the reaction of ethyl hydrazine and acetaldehyde gave a 31% yield of 1-ethyl-5-methyl-2pyrazoline. It was natural to assume that the pyrazolines are the products of a secondary …
Number of citations: 3 link.springer.com
Y Xia, C Lu, Y Wang, J Chen, W Xu, G An… - Journal of Molecular …, 2023 - Elsevier
Brønsted ionic liquids (BILs) were designed and applied to catalyze intramolecular cyclization of ketazines to 2-pyrazoline derivatives. Under the optimal conditions as 90C, 15 mol% […
Number of citations: 0 www.sciencedirect.com
BV Ioffe, VV Tsibul'skii - Chemistry of Heterocyclic Compounds, 1972 - Springer
… The purification of the l-ethyI-5-methyl2-pyrazoline was carried out in a meter steel eo!tlmn with aidiameter of 15 mm containing 159 of a mixture of treithanotamine and polyethylene …
Number of citations: 1 link.springer.com
SR Sandler, S Loshaek, E Broderick… - The Journal of Physical …, 1962 - ACS Publications
… This is illustrated for 1,5-diphenyl-3-p-methoxyphenyl-2-pyrazoline, 1,3,5-triphenyl-2-pyrazoline, and l,3-diphenyl-5-methyl-2-pyrazoline. The results are shown in Table IV and are …
Number of citations: 33 pubs.acs.org
Z Brzozowski, I Kozakiewicz, E Pomarnacka… - Acta poloniae …, 1980 - europepmc.org
[Derivatives of diamino-1,3,5-triazine. II. Synthesis of some derivative of 2-amino-4-(5-ethyl-4-methyl-2-pyrazoline)-1,3,5-triazine with potential hypoglycemic effect]. - Abstract - Europe …
Number of citations: 3 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.